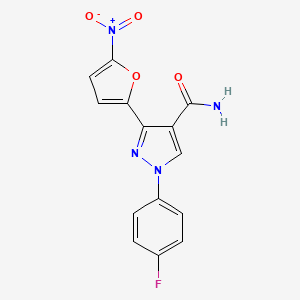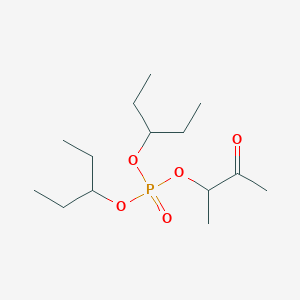
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile is a chemical compound belonging to the class of carbazole derivatives. Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . This particular compound features a benzyl group, a methyl group, and an acetonitrile group attached to the carbazole core, making it a unique and interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile typically involves the functionalization of the carbazole core. One common method includes the reaction of 9H-carbazole with benzyl chloride and methyl iodide in the presence of a base to introduce the benzyl and methyl groups. The acetonitrile group can be introduced through a nucleophilic substitution reaction using acetonitrile and a suitable leaving group .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at the benzyl or acetonitrile positions .
Aplicaciones Científicas De Investigación
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic applications
Mecanismo De Acción
The mechanism of action of (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins or nucleic acids, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
9-Methyl-9H-carbazole: A derivative with a methyl group at the nitrogen position, used in various optoelectronic applications.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Another carbazole derivative with different substituents, used in drug development.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
61253-40-5 |
|---|---|
Fórmula molecular |
C22H18N2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-(9-benzyl-1-methylcarbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C22H18N2/c1-16-18(13-14-23)11-12-20-19-9-5-6-10-21(19)24(22(16)20)15-17-7-3-2-4-8-17/h2-12H,13,15H2,1H3 |
Clave InChI |
JBIRFUICPJVBBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)








![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)



